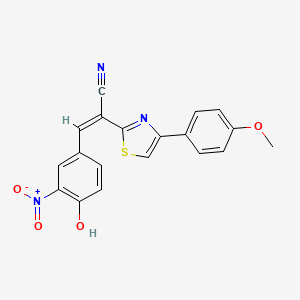![molecular formula C12H12ClN3OS B2726875 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303987-96-4](/img/structure/B2726875.png)
5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with a chlorophenyl sulfanyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the pyrazole derivative.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides and herbicides, due to its ability to interfere with biological pathways in pests and weeds.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorophenyl sulfanyl group and the carboxamide moiety are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxylate
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its carboxamide group, which enhances its solubility and bioavailability. This makes it more suitable for applications in medicinal chemistry where these properties are crucial.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-10(11(14)17)12(16(2)15-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZSVWOQBFPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)


![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)


![3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2726803.png)

![(2-chloro-5-fluorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2726810.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)

